molecular formula C7H7N3O B11760267 3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol

3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B11760267
M. Wt: 149.15 g/mol
InChI Key: KDGSCLOLZFAOLX-UHFFFAOYSA-N
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Description

3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that belongs to the family of pyrrolopyridines This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-7-azaindole with potassium tert-butoxide in tetrahydrofuran, followed by the addition of triisopropylsilyl chloride . The reaction is carried out at low temperatures (0-5°C) to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolopyridine derivatives.

Scientific Research Applications

3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of fibroblast growth factor receptors by binding to the receptor’s active site and preventing its activation . This inhibition disrupts downstream signaling pathways, leading to the suppression of cell proliferation and migration.

Comparison with Similar Compounds

3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with a wide range of biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol

InChI

InChI=1S/C7H7N3O/c8-6-3-10-7-5(6)1-4(11)2-9-7/h1-3,11H,8H2,(H,9,10)

InChI Key

KDGSCLOLZFAOLX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)N)O

Origin of Product

United States

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